molecular formula C9H11NO B13164860 1-(Phenylamino)propan-2-one CAS No. 4504-29-4

1-(Phenylamino)propan-2-one

Cat. No.: B13164860
CAS No.: 4504-29-4
M. Wt: 149.19 g/mol
InChI Key: VUAGYVUCYLZQKM-UHFFFAOYSA-N
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Description

1-(Phenylamino)propan-2-one is an organic compound with the molecular formula C9H11NO It is a ketone derivative where a phenylamino group is attached to the second carbon of a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylamino)propan-2-one can be synthesized through a Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone. This reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of supercritical carbon dioxide and ionic liquids to enhance the reaction efficiency and yield . This method is considered environmentally friendly and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Phenylamino)propan-2-one is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

4504-29-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-anilinopropan-2-one

InChI

InChI=1S/C9H11NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

VUAGYVUCYLZQKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC=CC=C1

Origin of Product

United States

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